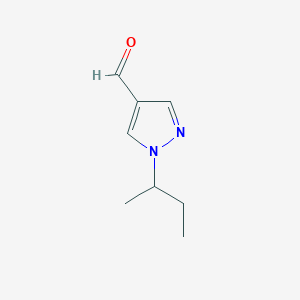
1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The specific compound has a butan-2-yl group attached to the nitrogen at the first position and a carbaldehyde group at the fourth position of the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, often involves the use of precursor compounds that can undergo various chemical reactions to introduce different functional groups. In one study, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for synthesizing a series of novel heterocycles . Although this does not directly describe the synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, it provides insight into the type of reactions that pyrazole carbaldehydes can undergo to form diverse heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyrazole core. The presence of the butan-2-yl group and the carbaldehyde functional group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Chemical Reactions Analysis
Pyrazole carbaldehydes can participate in a variety of chemical reactions. For instance, the reaction of linearly bonded 1,1'-bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol in the presence of Me3SiCl and triethylamine leads to the formation of bis[4-(1,3-diselenan-2-yl)pyrazoles] . This demonstrates the reactivity of the carbaldehyde group in nucleophilic addition reactions. Although the specific reactions of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde are not detailed in the provided papers, similar reactivity can be expected due to the presence of the reactive aldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For example, sulfur-containing pyrazole carbaldehydes have been shown to exhibit bacteriostatic effects and are used as antiseptics . The presence of different functional groups can also affect the solubility, boiling point, melting point, and stability of the compound. The reactivity of the aldehyde group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would make it a versatile intermediate for further chemical transformations.
Scientific Research Applications
Application in Antifungal Treatment
- Summary of Application: Itraconazole is a triazole antifungal agent . It’s used to inhibit cytochrome P-450-dependent enzymes and ergosterol synthesis .
- Results or Outcomes: Itraconazole has been used effectively against histoplasmosis, blastomycosis, cryptococcal meningitis, and aspergillosis .
Application in Research
- Summary of Application: Different formulations of Itraconazole are used to study Candida strains in murine invasive infections .
- Results or Outcomes: The outcomes can vary depending on the specific research goals. In the case of studying Candida strains, it can help understand the infection mechanisms and potential treatments .
Safety And Hazards
properties
IUPAC Name |
1-butan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHUMPHCEXEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)